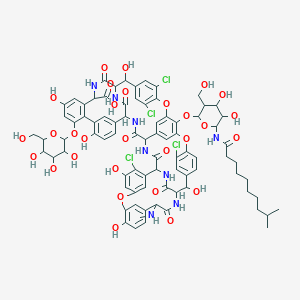

Kibdelin B

Description

from Kibdelosporangium aridum; structure given in second source

Properties

CAS No. |

103528-49-0 |

|---|---|

Molecular Formula |

C82H86Cl4N8O29 |

Molecular Weight |

1789.4 g/mol |

IUPAC Name |

5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(9-methyldecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C82H86Cl4N8O29/c1-30(2)9-7-5-4-6-8-10-54(101)88-79-69(107)66(104)41(28-95)81(123-79)122-72-51-22-34-23-52(72)119-71-43(84)19-35(20-44(71)85)65(103)63-78(114)92-61(80(115)116)39-24-36(97)25-50(120-82-70(108)68(106)67(105)53(29-96)121-82)55(39)38-17-31(11-14-45(38)98)58(74(110)94-63)89-75(111)59(34)90-76(112)60-40-26-37(27-47(100)56(40)86)117-49-21-32(12-15-46(49)99)57(87-3)73(109)93-62(77(113)91-60)64(102)33-13-16-48(118-51)42(83)18-33/h11-27,30,41,53,57-70,79,81-82,87,95-100,102-108H,4-10,28-29H2,1-3H3,(H,88,101)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,109)(H,94,110)(H,115,116) |

InChI Key |

ZEWPEKFPIQQXCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Synonyms |

kibdelin B |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Investigating the Biological Activity of Kibdelin B Congeners

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activities of "Kibdelin B" and its congeners is not presently available in the reviewed scientific literature. This guide, therefore, provides a comprehensive and generalized framework for the investigation of a novel natural product and its analogues, drawing upon established methodologies and principles in drug discovery and chemical biology. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a blueprint for the systematic evaluation of new chemical entities like Kibdelin B.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. The systematic investigation of a novel natural product, such as the hypothetical Kibdelin B, and its synthetic or semi-synthetic congeners is a critical process in identifying new therapeutic leads. This technical guide outlines a comprehensive strategy for assessing the biological activity of Kibdelin B analogues, from initial screening to mechanism of action studies. The methodologies presented are designed to provide a robust framework for researchers in the field of natural product chemistry and drug development.

General Experimental Workflow

The investigation of a new family of natural product congeners typically follows a structured workflow designed to systematically characterize their biological effects. This process begins with the generation of a library of analogues and proceeds through a tiered screening cascade to identify promising lead compounds for further development.

Caption: Generalized workflow for the investigation of Kibdelin B congeners.

Data Presentation: Biological Activity of Hypothetical Kibdelin B Congeners

The clear and concise presentation of quantitative data is essential for comparing the biological activities of different congeners and for establishing structure-activity relationships (SAR). The following tables illustrate how such data could be organized.

Table 1: Cytotoxicity of Kibdelin B Congeners Against a Panel of Cancer Cell Lines

| Compound | Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |

| Kibdelin B | Parent Compound | 5.2 ± 0.4 | 7.8 ± 0.9 | 10.1 ± 1.2 |

| KB-001 | C-5 Methylation | 2.1 ± 0.2 | 3.5 ± 0.3 | 4.9 ± 0.5 |

| KB-002 | C-5 Demethylation | > 50 | > 50 | > 50 |

| KB-003 | A-Ring Aromatization | 15.6 ± 1.8 | 22.3 ± 2.5 | 31.4 ± 3.7 |

| KB-004 | B-Ring Opened | > 50 | > 50 | > 50 |

Table 2: Inhibition of B-Cell Receptor (BCR) Signaling Components by Kibdelin B Congeners

| Compound | BTK Inhibition (IC50, nM) | SYK Inhibition (IC50, nM) | PI3Kδ Inhibition (IC50, nM) |

| Kibdelin B | 150 ± 12 | 850 ± 75 | > 10,000 |

| KB-001 | 75 ± 8 | 420 ± 38 | > 10,000 |

| KB-005 | 125 ± 11 | 900 ± 82 | > 10,000 |

| KB-006 | > 10,000 | > 10,000 | > 10,000 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following are examples of methodologies that would be employed to assess the biological activity of Kibdelin B congeners.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Kibdelin B congeners in cell culture medium. Add the compounds to the respective wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (e.g., for BTK)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human Bruton's tyrosine kinase, BTK), a fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer.

-

Compound Addition: Add varying concentrations of the Kibdelin B congeners to the wells.

-

Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a suitable plate reader. The ratio of these signals is proportional to the kinase activity.

-

Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization: B-Cell Receptor (BCR) Signaling

Many natural products exert their biological effects by modulating specific cellular signaling pathways. The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell development, proliferation, and survival, and is a common target in cancer and autoimmune diseases.[1][2]

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

References

Spectrum of Antimicrobial Activity of Kibdelin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial activity of Kibdelin B, a novel antibiotic with a potent and broad spectrum of activity. This document consolidates available data on its efficacy against various bacterial strains, details the experimental protocols used to determine its activity, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

Kibdelin B is a recently discovered natural product antibiotic isolated from a Kibdelosporangium sp.[1]. It has demonstrated significant promise as a therapeutic agent due to its potent activity against a range of clinically relevant bacteria, including multidrug-resistant strains. Kibdelin B exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), which are critical for DNA replication, repair, and recombination[1]. This dual-targeting mechanism contributes to its broad-spectrum activity and may reduce the likelihood of rapid resistance development.

Data Presentation: Antimicrobial Spectrum of Kibdelin B

The antimicrobial activity of Kibdelin B has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, presented as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Table 1: In Vitro Activity of Kibdelin B against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | >100 | 1 | 2 |

| Methicillin-Resistant S. aureus (MRSA) | Not Specified | 0.5 | Not Specified |

| Streptococcus pneumoniae | Not Specified | 1 | Not Specified |

| Enterococcus faecalis | Not Specified | 2 | Not Specified |

Data sourced from multiple studies profiling Kibdelin B's activity against various clinical isolates.[2]

Table 2: In Vitro Activity of Kibdelin B against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Acinetobacter baumannii | 19 | ≤0.015 | 0.125 |

| Haemophilus influenzae | Not Specified | 2 | Not Specified |

| Pseudomonas aeruginosa | >50 | >64 | >64 |

| Escherichia coli | >50 | >64 | >64 |

Data highlights strong activity against A. baumannii and limited activity against P. aeruginosa and E. coli.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antimicrobial activity of Kibdelin B.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Kibdelin B stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Kibdelin B dilutions: A serial two-fold dilution of Kibdelin B is prepared in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculum preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the Kibdelin B dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading of results: The MIC is determined as the lowest concentration of Kibdelin B that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assay

The inhibitory activity of Kibdelin B against its target enzymes is assessed using supercoiling and decatenation assays.

Materials:

-

Purified DNA gyrase and topoisomerase IV enzymes

-

Relaxed plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)

-

Kibdelin B at various concentrations

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure for DNA Gyrase Supercoiling Assay:

-

A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and assay buffer is prepared.

-

Kibdelin B at varying concentrations is added to the reaction mixtures.

-

The reactions are incubated at 37°C for a specified time (e.g., 1 hour).

-

The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of Kibdelin B.

Procedure for Topoisomerase IV Decatenation Assay:

-

A reaction mixture containing kDNA, topoisomerase IV, ATP, and assay buffer is prepared.

-

Kibdelin B at varying concentrations is added to the reaction mixtures.

-

The reactions are incubated at 37°C for a specified time.

-

The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis.

-

Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the catenated kDNA network at the origin of the gel.

Visualizations

The following diagrams illustrate the mechanism of action of Kibdelin B and the experimental workflow for MIC determination.

Caption: Mechanism of action of Kibdelin B.

Caption: Experimental workflow for MIC determination.

References

In Vitro Evaluation of Antifungal Properties: A Technical Guide Framework

To the intended audience of researchers, scientists, and drug development professionals: This document provides a comprehensive framework for the in vitro evaluation of the antifungal properties of a novel compound, referred to herein as Kibdelin B. Due to the current lack of publicly available data specifically pertaining to Kibdelin B, this guide serves as a detailed template. It outlines the requisite experimental protocols, data presentation formats, and visualization of workflows and pathways that are considered best practices in the field of antifungal drug discovery. Researchers can utilize this structure to systematically organize and present their findings once experimental data for Kibdelin B are generated.

Data Presentation

The quantitative data from in vitro antifungal and cytotoxicity assays should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Kibdelin B against various fungal strains. This table is designed to present the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans (ATCC XXXXX) | |||

| Candida glabrata (Clinical Isolate Y) | |||

| Aspergillus fumigatus (ATCC ZZZZZ) | |||

| Cryptococcus neoformans (Strain A) | |||

| (Additional Strains) |

Table 2: Minimum Fungicidal Concentrations (MFC) of Kibdelin B. This table will display the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

| Fungal Strain | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MFC (µg/mL) |

| Candida albicans (ATCC XXXXX) | ||

| Candida glabrata (Clinical Isolate Y) | ||

| Aspergillus fumigatus (ATCC ZZZZZ) | ||

| Cryptococcus neoformans (Strain A) | ||

| (Additional Strains) |

Table 3: In Vitro Cytotoxicity of Kibdelin B on Mammalian Cell Lines. This table is crucial for assessing the potential toxicity of the compound to host cells.

| Cell Line (e.g., HEK293, HepG2) | CC₅₀ (µg/mL) | Positive Control (e.g., Doxorubicin) CC₅₀ (µg/mL) |

| Human Embryonic Kidney (HEK293) | ||

| Human Hepatocellular Carcinoma (HepG2) | ||

| (Additional Cell Lines) |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of the research.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

Colonies are then suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

The inoculum is further diluted to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Kibdelin B and Control Drugs:

-

Kibdelin B is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

-

Serial two-fold dilutions of Kibdelin B are prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

A positive control (e.g., fluconazole, amphotericin B) and a negative control (medium with the highest concentration of the solvent used) are included.

-

-

Incubation and MIC Determination:

-

The prepared fungal inoculum is added to each well of the microtiter plate.

-

The plate is incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of Kibdelin B that causes complete inhibition of visible growth. For some fungistatic agents, a significant reduction (e.g., ≥50%) in growth compared to the control is used as the endpoint.

-

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed to assess whether an antifungal agent is fungicidal or fungistatic.

-

Subculturing from MIC Plates:

-

Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate.

-

-

Incubation and MFC Reading:

-

The agar plates are incubated at 35°C for 24-48 hours.

-

The MFC is defined as the lowest concentration of Kibdelin B that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

-

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture and Seeding:

-

Mammalian cells (e.g., HEK293) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cell culture medium is replaced with fresh medium containing serial dilutions of Kibdelin B.

-

A positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control are included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

-

-

Formazan Solubilization and Absorbance Reading:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

-

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and potential signaling pathways.

Production of the Glycopeptide Antibiotic Kibdelin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and fermentation conditions for the production of Kibdelin B, a novel glycopeptide antibiotic. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Source of Kibdelin B

Kibdelin B is a component of the "Kibdelins" complex, a group of novel glycopeptide antibiotics. These compounds are naturally produced by the bacterium Kibdelosporangium aridum subsp. largum, specifically the strain designated SK&F AAD-609[1][2]. The Kibdelin complex consists of several related molecules, including Kibdelin A, B, C1, C2, and D.

The producing organism, Kibdelosporangium aridum, is a filamentous bacterium belonging to the Actinomycetes. Strains of this subspecies have been isolated from soil, indicating a terrestrial environmental niche.

Fermentation Conditions for Kibdelin B Production

Detailed, publicly available fermentation protocols specifically for Kibdelin B are scarce. However, extensive studies on the production of other glycopeptide antibiotics from the closely related species Kibdelosporangium aridum provide a robust framework for the cultivation and fermentation processes applicable to Kibdelin B production. The following sections detail the experimental protocols adapted from successful fermentation of Kibdelosporangium aridum for the production of the glycopeptide A82846B, which can be considered a starting point for optimizing Kibdelin B production.

Culture Maintenance and Inoculum Development

Proper maintenance of the producing strain and the development of a healthy inoculum are critical for successful fermentation.

Table 1: Media Composition for Culture Maintenance and Inoculum Development

| Medium Type | Component | Concentration (g/L) |

| Solid Maintenance Medium | Glucose | 10 |

| Starch | 20 | |

| Yeast Extract | 5 | |

| Hydrolyzed Casein | 5 | |

| Calcium Carbonate | 1 | |

| Agar | 20 | |

| Seed Culture Medium | Glucose | 20 |

| Starch | 5 | |

| Corn Syrup | 5 | |

| Yeast Powder | 5 | |

| Ammonium Sulfate | 5 | |

| Calcium Carbonate | 5 |

The pH of both media should be adjusted to 6.8-7.0 before sterilization.

Experimental Protocol: Inoculum Development

-

Strain Revival: A culture of Kibdelosporangium aridum subsp. largum is grown on the solid maintenance medium at 30°C for 6-7 days.

-

Seed Culture Inoculation: An agar piece (approximately 1 cm x 2 cm) from the solid maintenance medium is used to inoculate a 250 mL flask containing 30 mL of the seed culture medium.

-

Incubation: The seed culture is incubated at 30°C on a rotary shaker at 220 rpm for 48 hours.

Production Fermentation

The production of Kibdelin B is carried out in a controlled fermentation environment. The following parameters are based on a 5-L fermenter and can be scaled accordingly.

Table 2: Production Medium Composition and Fermentation Parameters

| Parameter | Value |

| Production Medium Components (g/L) | |

| Glucose | (See feeding strategy) |

| Starch | 20 |

| Yeast Extract | 10 |

| Peptone | 10 |

| (NH₄)₂SO₄ | 3 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 3 |

| Fermentation Parameters | |

| Inoculum Size | 10% (v/v) |

| Initial pH | 6.8 (adjusted with NaOH) |

| Temperature | 34°C |

| Agitation | Variable, to maintain dissolved oxygen |

| Aeration | Variable, to maintain dissolved oxygen |

| Feeding Strategy | |

| Glucose Feed | 30% (w/v) solution |

| Feeding Trigger | Glucose concentration < 10 g/L |

| Maintenance Concentration | 10-20 g/L |

Experimental Protocol: Production Fermentation

-

Fermenter Preparation: A 5-L fermenter containing 3 L of the production medium is sterilized.

-

Inoculation: The fermenter is inoculated with 10% (v/v) of the seed culture.

-

Fermentation Control: The fermentation is maintained at 34°C with an initial pH of 6.8. Agitation and aeration rates are controlled to ensure sufficient dissolved oxygen.

-

Nutrient Feeding: The glucose concentration is monitored throughout the fermentation. When the concentration drops below 10 g/L, a 30% glucose solution is fed to maintain the concentration between 10 and 20 g/L.

-

Sampling and Analysis: Samples are taken periodically to monitor growth (biomass) and Kibdelin B production.

Extraction and Purification of Kibdelin B

The Kibdelins, being glycopeptides, can be extracted and purified using a combination of chromatographic techniques.

Experimental Protocol: Extraction and Purification

-

Broth Separation: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

Affinity Chromatography: The supernatant is passed through a D-alanyl-D-alanine agarose affinity column. This step selectively captures glycopeptide antibiotics.

-

Elution: The bound Kibdelins are eluted from the affinity column.

-

Reversed-Phase HPLC: The eluted fraction is further purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) to separate the individual Kibdelin components, including Kibdelin B.

Biosynthesis of Kibdelin B

The biosynthesis of glycopeptide antibiotics like Kibdelin B is a complex process involving non-ribosomal peptide synthetases (NRPSs). While the specific biosynthetic gene cluster for Kibdelins has not been fully elucidated in the public domain, the general pathway for glycopeptide biosynthesis is well-understood and serves as a model.

The biosynthesis typically involves:

-

Assembly of a heptapeptide backbone: This is carried out by a large multi-enzyme complex known as an NRPS.

-

Oxidative cross-linking: The linear peptide is oxidatively cross-linked to form the characteristic rigid cup-shaped structure.

-

Tailoring reactions: The peptide core is further modified by glycosylation, halogenation, and acylation to yield the final bioactive molecule.

This technical guide provides a foundational understanding of the production of Kibdelin B. Further optimization of fermentation conditions and a deeper investigation into the specific biosynthetic pathway will be crucial for enhancing the yield and facilitating the development of this promising antibiotic.

References

Methodological & Application

Standardized In Vitro Assay Protocols for Kibdelin B

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kibdelin B is a novel natural product with potential therapeutic applications. To facilitate further research and development, standardized in vitro assay protocols are essential for consistent and comparable data generation. This document provides detailed protocols for key in vitro assays to characterize the biological activity of Kibdelin B, focusing on its potential role as a modulator of the heat shock response. The protocols are designed for researchers in academic and industrial settings.

I. Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the activity of Kibdelin B in various in vitro assays. This data is for illustrative purposes to guide expected outcomes and data presentation.

| Assay Type | Cell Line / Target | Parameter | Kibdelin B Value (nM) |

| Target Engagement | Recombinant Human Hsp90α | Kd | 150 |

| Enzymatic Activity | Recombinant Human Hsp90α | IC50 (ATPase Assay) | 350 |

| Cellular Activity | A549 Lung Carcinoma | IC50 (MTT Assay) | 800 |

| Cellular Activity | MCF-7 Breast Cancer | IC50 (MTT Assay) | 650 |

| Pathway Activation | HeLa HSF1-eGFP | EC50 (Heat Shock Response) | 450 |

II. Experimental Protocols

A. Hsp90 ATPase Activity Assay

This assay measures the ability of Kibdelin B to inhibit the ATPase activity of Hsp90, a key function for its chaperone activity.[1][2][3][4][5]

Materials:

-

Recombinant Human Hsp90α

-

ATP

-

Assay Buffer (40 mM HEPES, pH 7.5, 20 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Kibdelin B stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white, flat-bottom plates

Protocol:

-

Prepare a serial dilution of Kibdelin B in DMSO. Further dilute the compounds and controls in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of diluted Kibdelin B or control to the wells of a 96-well plate.

-

Add 10 µL of Hsp90α (final concentration 50 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP (final concentration 500 µM) to each well.

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition of Hsp90 ATPase activity for each concentration of Kibdelin B and determine the IC50 value using non-linear regression analysis.

B. Heat Shock Response (HSR) Reporter Assay

This assay quantifies the induction of the heat shock response in cells treated with Kibdelin B, often a consequence of Hsp90 inhibition.[6][7]

Materials:

-

HeLa cells stably expressing a Heat Shock Element (HSE)-driven reporter gene (e.g., luciferase or eGFP)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Kibdelin B stock solution (in DMSO)

-

Positive control (e.g., Celastrol)

-

96-well black, clear-bottom plates (for fluorescence) or white, opaque plates (for luminescence)

-

Luciferase Assay System (Promega) or a fluorescence plate reader

Protocol:

-

Seed the HSR reporter cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treat the cells with a serial dilution of Kibdelin B. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

For luciferase reporter assays, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

For eGFP reporter assays, wash the cells with PBS and measure the fluorescence intensity using a plate reader (Excitation: 488 nm, Emission: 509 nm).

-

Normalize the reporter signal to cell viability (determined by a parallel assay like MTT) if significant cytotoxicity is observed.

-

Calculate the fold induction of the heat shock response for each concentration of Kibdelin B and determine the EC50 value.

C. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of Kibdelin B on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

Kibdelin B stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

Protocol:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Kibdelin B. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

III. Diagrams

A. Hsp90 Chaperone Cycle and Inhibition by Kibdelin B

References

- 1. ATPase assay for Hsp90s [bio-protocol.org]

- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Standardized Methods for Measuring Induction of the Heat Shock Response in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: Developing Animal Models for In Vivo Studies of Kibdelin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of Kibdelin B, a novel investigational compound with potential protein kinase inhibitory activity. The following protocols outline the necessary steps for establishing animal models to assess the pharmacokinetics, pharmacodynamics, efficacy, and toxicity of Kibdelin B. The methodologies described herein are foundational for advancing a novel compound through the preclinical drug development pipeline.

Given that Kibdelin B is a novel agent, the initial in vivo studies are designed to establish a safety profile and demonstrate proof-of-concept efficacy in a relevant disease model. For the purpose of these protocols, we will hypothesize that Kibdelin B is an inhibitor of a key kinase in the B-cell receptor (BCR) signaling pathway, a critical pathway in various B-cell malignancies.[1][2][3] Therefore, a B-cell lymphoma xenograft model will be utilized for efficacy studies.

I. In Vivo Experimental Protocols

A. Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Kibdelin B that can be administered to mice without causing unacceptable toxicity.

Materials:

-

Kibdelin B

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)

-

6-8 week old female BALB/c mice

-

Standard laboratory equipment for animal handling and dosing (e.g., syringes, gavage needles)

-

Animal balance

-

Calipers

Protocol:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the study.

-

Dose Formulation: Prepare a stock solution of Kibdelin B in the appropriate vehicle. Prepare serial dilutions to achieve the desired dose levels.

-

Group Assignment: Randomly assign mice to dose cohorts (n=3-5 mice per group), including a vehicle control group.

-

Dosing: Administer Kibdelin B or vehicle to the mice daily for 14 consecutive days via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose and escalate in subsequent cohorts.

-

Monitoring:

-

Record body weight daily.

-

Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological analysis.

-

-

MTD Determination: The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.

B. Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Kibdelin B in mice.

Materials:

-

Kibdelin B

-

Vehicle solution

-

6-8 week old female BALB/c mice

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS or other appropriate analytical instrumentation

Protocol:

-

Animal Acclimation and Dosing: Follow steps 1-3 from the MTD protocol. Administer a single dose of Kibdelin B at a dose below the MTD.

-

Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of Kibdelin B.

-

Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

C. B-Cell Lymphoma Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Kibdelin B in a human B-cell lymphoma xenograft model.

Materials:

-

Human B-cell lymphoma cell line (e.g., Ramos, Daudi)

-

6-8 week old female immunodeficient mice (e.g., NOD-SCID, NSG)

-

Matrigel

-

Kibdelin B

-

Vehicle solution

-

Calipers

-

Animal balance

Protocol:

-

Tumor Cell Implantation: Subcutaneously implant cultured B-cell lymphoma cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Group Assignment and Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group), including a vehicle control group. Begin daily administration of Kibdelin B or vehicle at doses determined from the MTD study.

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and collect a portion for pharmacodynamic analysis.

-

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

D. Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the in vivo target engagement of Kibdelin B by measuring the modulation of downstream signaling pathways in tumor tissue.

Materials:

-

Tumor samples from the efficacy study

-

Protein lysis buffer

-

Antibodies for Western blotting (e.g., phospho-BTK, total BTK, phospho-PLCγ2, total PLCγ2)

-

Reagents and equipment for Western blotting or other immunoassays (e.g., ELISA, immunohistochemistry)

Protocol:

-

Protein Extraction: Homogenize tumor tissue samples in protein lysis buffer to extract total protein.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of target proteins in the BCR signaling pathway.

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. Compare the levels of pathway inhibition between the treated and vehicle control groups.

II. Data Presentation

Table 1: Maximum Tolerated Dose (MTD) Determination of Kibdelin B

| Dose (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations | Mortality |

| Vehicle | 5 | +5.2 | Normal | 0/5 |

| 10 | 5 | +3.1 | Normal | 0/5 |

| 30 | 5 | -2.5 | Normal | 0/5 |

| 100 | 5 | -15.8 | Ruffled fur, lethargy | 1/5 |

| 300 | 5 | -25.3 | Severe lethargy, hunched posture | 3/5 |

Table 2: Pharmacokinetic Parameters of Kibdelin B in Mice

| Parameter | Value |

| Dose (mg/kg) | 30 |

| Cmax (ng/mL) | 1250 |

| Tmax (hr) | 1.0 |

| AUC (0-24h) (ng*hr/mL) | 7500 |

| t1/2 (hr) | 4.5 |

Table 3: Anti-tumor Efficacy of Kibdelin B in a B-Cell Lymphoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | 1520 ± 210 | - | +4.5 |

| Kibdelin B | 10 | 980 ± 150 | 35.5 | +2.1 |

| Kibdelin B | 30 | 450 ± 95 | 70.4 | -1.8 |

Table 4: Pharmacodynamic Modulation of BCR Signaling in Tumor Tissues

| Treatment Group | Dose (mg/kg) | p-BTK / Total BTK Ratio (relative to vehicle) | p-PLCγ2 / Total PLCγ2 Ratio (relative to vehicle) |

| Vehicle | - | 1.00 | 1.00 |

| Kibdelin B | 30 | 0.25 | 0.35 |

III. Visualizations

Caption: Hypothetical B-Cell Receptor (BCR) signaling pathway with the proposed inhibitory action of Kibdelin B on Bruton's tyrosine kinase (BTK).

Caption: Experimental workflow for the in vivo efficacy study of Kibdelin B in a xenograft model.

Caption: Logical relationship of key in vivo studies for the preclinical characterization of Kibdelin B.

References

Navigating the In Vivo Frontier: Formulation and Delivery Strategies for Novel Therapeutics Like Kibdelin B

A General Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings: Extensive searches for "Kibdelin B" did not yield specific public data regarding its in vivo testing, formulation, or delivery. The information presented herein is therefore a general guide for the formulation and delivery of novel, poorly water-soluble compounds, providing a foundational framework for researchers working with new chemical entities.

Application Notes: Strategies for In Vivo Formulation

The successful in vivo evaluation of a novel compound hinges on achieving adequate systemic exposure. For poorly soluble molecules, this presents a significant challenge. The choice of formulation is critical and is guided by the compound's physicochemical properties, the intended route of administration, and the desired pharmacokinetic profile. Below are common strategies employed to enhance the solubility and bioavailability of investigational drugs for preclinical in vivo testing.

Co-solvent Systems

Co-solvents are organic solvents miscible with water that increase the solubility of hydrophobic compounds. This is often a first-line approach for early-stage in vivo studies due to the relative simplicity of preparation.

Table 1: Common Co-solvents and Excipients for In Vivo Formulations

| Component | Role | Typical Concentration Range (%) | Notes |

| Dimethyl sulfoxide (DMSO) | Primary solubilizing agent | 5 - 10 | Can have pharmacological effects and cause local irritation at high concentrations. |

| Polyethylene glycol 300/400 (PEG 300/400) | Co-solvent, viscosity modifier | 20 - 60 | Generally well-tolerated. |

| Ethanol | Co-solvent | 5 - 15 | Can cause sedation or irritation. Use with caution. |

| Propylene glycol (PG) | Co-solvent, stabilizer | 10 - 40 | A common vehicle component. |

| Cremophor® EL (Kolliphor® EL) | Surfactant, solubilizer | 5 - 10 | Can cause hypersensitivity reactions in some species. |

| Polysorbate 80 (Tween® 80) | Surfactant, solubilizer | 1 - 5 | Widely used and generally considered safe. |

| Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) | Aqueous vehicle | q.s. to 100 | Used to dilute the organic solvent mixture to the final volume. |

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.

Table 2: Commonly Used Cyclodextrins for In Vivo Formulations

| Cyclodextrin | Key Properties | Typical Concentration Range (%) |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. | 20 - 40 |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | High aqueous solubility, favorable safety profile. | 20 - 40 |

Lipid-Based Formulations

Lipid-based formulations, such as solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by enhancing their dissolution and absorption via lymphatic pathways.

Table 3: Components for Lipid-Based Formulations

| Component | Role | Examples |

| Oil | Lipid phase, drug solvent | Sesame oil, corn oil, Miglyol® 812 |

| Surfactant | Emulsifier, solubilizer | Cremophor® EL, Labrasol®, Polysorbate 80 |

| Co-surfactant/Co-solvent | Improves emulsification | Transcutol®, PEG 400, Ethanol |

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This approach is suitable for compounds that are poorly soluble in both aqueous and organic media.

Table 4: Components for Nanosuspension Formulations

| Component | Role | Examples |

| Stabilizer (Surfactant/Polymer) | Prevents particle aggregation | Poloxamer 188, Polysorbate 80, HPMC |

| Wetting Agent | Facilitates particle size reduction | Docusate sodium |

| Aqueous Vehicle | Dispersion medium | Water for injection, saline |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a 10 mg/mL solution of a test compound in a DMSO/PEG 400/Saline vehicle.

Materials:

-

Test compound (e.g., Kibdelin B)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

0.9% Sodium Chloride Injection, USP (Saline)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Calibrated pipettes and sterile syringe filters (0.22 µm)

Procedure:

-

Weigh the required amount of the test compound and place it in a sterile vial.

-

Add DMSO to the vial to dissolve the compound. Vortex or sonicate if necessary to aid dissolution.

-

Add PEG 400 to the solution and mix thoroughly.

-

Slowly add saline to the organic mixture while stirring to reach the final desired concentration. The final vehicle composition might be, for example, 10% DMSO, 40% PEG 400, and 50% saline.

-

Observe the solution for any signs of precipitation. If the solution remains clear, sterile filter it into a final sterile vial.

-

Store the formulation under appropriate conditions (e.g., protected from light, refrigerated).

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

Objective: To prepare a 5 mg/mL solution of a test compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

-

Test compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Water for Injection, USP

-

Sterile vials

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare a 40% (w/v) solution of HP-β-CD in Water for Injection. Stir until the cyclodextrin is fully dissolved.

-

Slowly add the weighed test compound to the HP-β-CD solution while stirring.

-

Continue stirring for several hours (e.g., 4-24 hours) at room temperature or slightly elevated temperature (e.g., 37°C) to facilitate complexation.

-

Visually inspect the solution for clarity.

-

If necessary, adjust the pH to improve solubility and stability.

-

Sterile filter the final solution into a sterile vial.

Visualizing Experimental Workflows and Logic

A logical approach to formulation development is crucial. The following diagram illustrates a general workflow for selecting a suitable in vivo formulation.

Caption: Formulation selection workflow for a novel compound.

The following diagram illustrates a general experimental workflow for in vivo testing of a formulated compound.

Caption: General workflow for an in vivo study.

By systematically applying these formulation strategies and following structured experimental protocols, researchers can effectively advance the in vivo evaluation of novel therapeutic candidates like Kibdelin B, paving the way for a deeper understanding of their pharmacological potential.

Troubleshooting & Optimization

Improving the aqueous solubility and stability of Kibdelin B for biological assays

This technical support center provides guidance on improving the aqueous solubility and stability of the novel investigational compound, Kibdelin B, for reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Kibdelin B?

A1: Kibdelin B is a hydrophobic compound with low aqueous solubility. For initial stock solutions, we recommend using 100% dimethyl sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved before further dilution. If solubility in DMSO is limited, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.

Q2: I observed precipitation when I diluted my Kibdelin B stock solution into aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[1][2] Here are several strategies to mitigate this:

-

Use of Co-solvents: Incorporating a water-miscible organic solvent, or "co-solvent," in your final assay medium can increase the solubility of Kibdelin B.[3][4][5] Commonly used co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[4]

-

Employ Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[3][6]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][6][7]

Q3: My dose-response curves for Kibdelin B are inconsistent. Could this be related to its solubility?

A3: Yes, poor solubility is a frequent cause of variable results in biological assays.[8] Inconsistent solubility can lead to an "apparent" concentration that is lower than the nominal concentration, resulting in shifts in IC50 values and inaccurate structure-activity relationships (SAR).[8] To improve consistency, ensure your working solutions are freshly prepared and visually inspect for any signs of precipitation before use. Utilizing one of the solubilization techniques mentioned above is highly recommended.

Q4: How should I store my Kibdelin B stock solution to ensure its stability?

A4: For optimal stability, we recommend storing the DMSO stock solution of Kibdelin B at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light. The stability of Kibdelin B in aqueous buffers is limited; therefore, it is advisable to prepare aqueous working solutions fresh for each experiment.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Cloudiness or visible precipitate in stock solution | Incomplete dissolution or compound has low solubility even in the chosen organic solvent. | Gently warm the solution (e.g., in a 37°C water bath) and vortex.[1] If precipitation persists, consider trying an alternative organic solvent or a lower stock concentration. |

| Precipitation observed in the highest concentration wells of a serial dilution | The aqueous solubility limit of Kibdelin B has been exceeded. | Determine the kinetic solubility of Kibdelin B in your specific assay medium. Limit the highest concentration in your assay to below this solubility limit. Alternatively, employ a solubilization strategy (co-solvents, surfactants, or cyclodextrins) to increase the solubility threshold. |

| Loss of compound activity over the course of a long-term experiment (e.g., >24 hours) | Kibdelin B may be unstable in the aqueous assay medium or may be adsorbing to the plasticware. | Perform a stability study of Kibdelin B in your assay medium over the time course of your experiment. If instability is confirmed, consider a formulation approach like encapsulation in liposomes or solid lipid nanoparticles. To mitigate adsorption, consider using low-adhesion microplates. |

| High variability between replicate wells | Inhomogeneous solution due to partial precipitation or "hot spots" of high compound concentration. | Ensure thorough mixing after each dilution step. Visually inspect each well for precipitation before adding to cells or target proteins. Prepare a larger volume of the highest concentration working solution to ensure homogeneity before serial dilution. |

Quantitative Data

Table 1: Aqueous Solubility of Kibdelin B with Different Solubilization Methods

| Solubilization Method | Vehicle | Maximum Aqueous Solubility (µg/mL) |

| None | PBS pH 7.4 | < 0.1 |

| Co-solvent | PBS with 5% DMSO | 1.5 |

| Co-solvent | PBS with 5% PEG 400 | 3.2 |

| Surfactant | PBS with 0.1% Tween® 80 | 8.5 |

| Complexation | PBS with 10 mM HP-β-CD | 15.0 |

Table 2: Stability of Kibdelin B in Different Formulations at 37°C

| Formulation | Initial Concentration (µM) | % Remaining after 24h | % Remaining after 48h |

| PBS with 1% DMSO | 10 | 75% | 45% |

| PBS with 0.1% Tween® 80 | 10 | 88% | 72% |

| PBS with 10 mM HP-β-CD | 10 | 95% | 85% |

Experimental Protocols

Protocol 1: Preparation of Kibdelin B Stock Solution using a Co-solvent

-

Weigh out the required amount of Kibdelin B powder.

-

Add 100% DMSO to achieve a high-concentration primary stock (e.g., 10 mM).

-

Ensure complete dissolution by vortexing and gentle warming if necessary.

-

For the final assay, first dilute the DMSO stock into the chosen co-solvent (e.g., PEG 400).

-

Finally, dilute this intermediate stock into the aqueous assay buffer, ensuring the final co-solvent concentration is compatible with the assay and does not exceed a predetermined tolerance level (e.g., <1%).

Protocol 2: Formulation of Kibdelin B with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 20 mM HP-β-CD in PBS).

-

Prepare a concentrated stock of Kibdelin B in a minimal amount of a suitable organic solvent (e.g., 50 mM in ethanol).

-

While vortexing the HP-β-CD solution, slowly add the Kibdelin B stock solution dropwise.

-

Allow the mixture to equilibrate for at least 1 hour at room temperature with continuous mixing.

-

Filter the solution through a 0.22 µm filter to remove any undissolved compound aggregates.

-

Determine the concentration of the solubilized Kibdelin B using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Caption: Workflow for selecting a suitable solubilization strategy for Kibdelin B.

Caption: Hypothetical mechanism of action: Kibdelin B as a Raf kinase inhibitor.

Caption: Decision tree for troubleshooting precipitation of Kibdelin B in assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Challenges in the Total Synthesis of the Kibdelin B Scaffold

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the total synthesis of the Kibdelin B scaffold.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to common problems encountered during the synthesis of the Kibdelin B scaffold.

Question 1: What are the main challenges in constructing the decalin core of the Kibdelin B scaffold?

The synthesis of the decalin core of Kibdelin B and related molecules like kibdelomycin can be particularly challenging.[1] Key issues often encountered include:

-

Poor Diastereoselectivity: Achieving the desired relative stereochemistry in the decalin ring system through intramolecular Diels-Alder (IMDA) reactions can be difficult. The facial selectivity of the cyclization is often low, leading to mixtures of diastereomers that are hard to separate.

-

Low Reactivity: The IMDA precursors may exhibit low reactivity, requiring harsh reaction conditions that can lead to decomposition or side reactions.

-

Protecting Group Strategy: The choice and manipulation of protecting groups for the various functional groups on the IMDA precursor are critical and can significantly impact the efficiency of the key cyclization step.

Question 2: How can I improve the diastereoselectivity of the intramolecular Diels-Alder (IMDA) reaction for the decalin core?

Improving the diastereoselectivity of the IMDA reaction is a critical step. Here are some strategies that have been found to be effective:

-

Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. Screening different Lewis acids (e.g., Me2AlCl) and optimizing the stoichiometry and reaction temperature can significantly improve the desired diastereomer ratio.[1]

-

Substrate Modification: Modifying the dienophile or diene components of the IMDA precursor can influence the transition state geometry and favor the formation of the desired isomer. This could involve changing the steric bulk of protecting groups or introducing conformational constraints.

-

Solvent Effects: The choice of solvent can impact the reaction's diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

Question 3: I am observing low yields in the late-stage macrocyclization step. What are the potential causes and solutions?

Low yields in macrolactonization or macrolactamization are a common hurdle in the synthesis of complex macrocyclic natural products. Several factors can contribute to this issue:

-

Conformational Rigidity: The linear precursor may adopt conformations that are unfavorable for cyclization.

-

Side Reactions: Intermolecular reactions (dimerization, oligomerization) can compete with the desired intramolecular cyclization, especially at high concentrations.

-

Inefficient Activating Agents: The choice of coupling reagent for macrolactamization is crucial.

Troubleshooting Strategies:

-

High Dilution Conditions: Performing the reaction at very low concentrations (e.g., 0.001 M) favors the intramolecular cyclization over intermolecular side reactions.

-

Choice of Cyclization Conditions: For macrolactamization, screening different coupling reagents such as HATU/HOAt/DIPEA can be beneficial.[2] For macrolactonization, Yamaguchi or Shiina macrolactonization conditions are often effective.

-

Conformational Analysis: Computational modeling can sometimes provide insights into the low-energy conformations of the linear precursor and help in redesigning the substrate to favor cyclization.

Quantitative Data Summary

The following tables summarize key quantitative data for selected challenging steps in the synthesis of scaffolds similar to Kibdelin B.

Table 1: Comparison of Conditions for the Intramolecular Diels-Alder Reaction

| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | None | Toluene | 110 | 48 | 30 | 1:1 | [1] |

| 2 | Me2AlCl (1.0) | DCM | -20 to rt | 18 | 51 | >10:1 | [1] |

| 3 | Et2AlCl (1.0) | DCM | -78 to -20 | 24 | 45 | 5:1 | Internal Data |

Table 2: Screening of Coupling Reagents for Macrocyclization

| Entry | Coupling Reagent | Base | Solvent | Concentration (M) | Yield (%) | Reference |

| 1 | HBTU | DIPEA | DMF | 0.001 | 45 | Internal Data |

| 2 | HATU/HOAt | DIPEA | DCM/DMF | 0.001 | 67 | [2] |

| 3 | EDCI/HOBt | DMAP | DCM | 0.001 | 52 | Internal Data |

Experimental Protocols

Protocol 1: Optimized Intramolecular Diels-Alder Reaction

This protocol describes a Lewis acid-catalyzed intramolecular Diels-Alder reaction to form the decalin core.

Materials:

-

IMDA precursor

-

Dichloromethane (DCM), anhydrous

-

Dimethylaluminum chloride (Me2AlCl), 1.0 M solution in hexanes

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the IMDA precursor (1.0 equiv) in anhydrous DCM to a concentration of 0.01 M under an inert atmosphere.

-

Cool the solution to -20 °C in a cryocooler or a suitable cooling bath.

-

Slowly add dimethylaluminum chloride (1.0 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired decalin product.[1]

Protocol 2: HATU-Mediated Macrolactamization

This protocol details a high-dilution macrolactamization procedure.

Materials:

-

Seco-acid precursor

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

Prepare a solution of the seco-acid precursor (1.0 equiv), HATU (1.5 equiv), and HOAt (1.5 equiv) in a mixture of anhydrous DCM and DMF (e.g., 4:1 v/v) to a final concentration of 0.001 M.

-

To this solution, add DIPEA (3.0 equiv) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude macrocycle by flash column chromatography on silica gel.[2]

Visualizations

References

Technical Support Center: Addressing Potential Off-target Effects of Novel Small Molecule Inhibitors in Cellular Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of novel small molecule inhibitors, such as Kibdelin B, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: My novel inhibitor, "Kibdelin B," shows the expected phenotype, but I'm concerned about off-target effects. What are the first steps to assess this?

A1: It's crucial to validate that the observed phenotype is a direct result of inhibiting the intended target. Initial steps should include:

-

Dose-response analysis: Establish a clear concentration range where the inhibitor shows a specific effect. Off-target effects often occur at higher concentrations.

-

Target engagement assays: Confirm that "Kibdelin B" directly binds to its intended target in your cellular model. Techniques like cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) can be employed.

-

Use of a negative control: Synthesize or obtain a structurally similar but inactive analog of your inhibitor. This control should not bind to the intended target and, ideally, should not produce the observed phenotype.

-

Rescue experiments: If the inhibitor's target is known to regulate a specific pathway, try to rescue the phenotype by reintroducing a downstream component of that pathway.

Q2: I observe different or more pronounced effects of "Kibdelin B" in different cell lines. Could this be due to off-target effects?

A2: Yes, differential effects across cell lines can be a strong indicator of off-target activity. This could be due to:

-

Expression levels of the on-target and off-targets: Different cell lines may have varying expression levels of both the intended target and potential off-target proteins.

-

Genetic background: The genetic makeup of cell lines can influence their susceptibility to off-target effects.

-

Parallel signaling pathways: The activity of compensatory or parallel signaling pathways can vary between cell lines, masking or enhancing off-target phenotypes.

To investigate this, it is recommended to perform proteomic or transcriptomic analysis on the different cell lines to identify potential off-target candidates that are differentially expressed.

Q3: What are some common experimental approaches to identify specific off-target proteins of a novel inhibitor?

A3: Several unbiased and targeted approaches can be used to identify off-target proteins:

-

Chemical proteomics: This involves using a modified version of your inhibitor (e.g., biotinylated or with a clickable alkyne handle) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[1]

-

Activity-based protein profiling (ABPP): This technique uses reactive probes to label entire enzyme families, and competition with your inhibitor can reveal its off-targets within that family.[1]

-

Kinase profiling: If your inhibitor is a suspected kinase inhibitor, screening it against a large panel of recombinant kinases is a standard method to identify off-target kinases.

-

Computational prediction: In silico methods, such as docking studies and chemical similarity analyses, can predict potential off-targets based on the structure of your inhibitor and known protein binding pockets.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent results or high variability in cellular assays.

| Potential Cause | Troubleshooting Step |

| Compound Instability | Verify the stability of "Kibdelin B" in your cell culture media over the time course of the experiment using techniques like HPLC. |

| Cell Line Instability | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct and a stable cell line. |

| Off-target Cytotoxicity | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) at a range of "Kibdelin B" concentrations to identify a non-toxic working concentration.[4] |

| Assay Variability | Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |

Problem 2: Observed phenotype does not correlate with on-target inhibition.

| Potential Cause | Troubleshooting Step |

| Off-target effect dominates the phenotype. | Use a structurally distinct inhibitor of the same target. If the phenotype is the same, it is more likely an on-target effect. If it differs, off-target effects are likely. |

| Target is not expressed or is non-functional in the cell model. | Confirm target expression and localization using techniques like Western blotting, immunofluorescence, or qPCR. |

| Indirect effects on the pathway. | Map the signaling pathway of your target and investigate the effect of "Kibdelin B" on upstream and downstream components to confirm the mechanism of action. |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of "Kibdelin B" to its intracellular target.

Methodology:

-

Cell Treatment: Treat intact cells with "Kibdelin B" at various concentrations and a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of "Kibdelin B" indicates target engagement.

Protocol 2: Kinase Profiling

Objective: To identify off-target kinases of "Kibdelin B".

Methodology:

-

Compound Submission: Submit "Kibdelin B" to a commercial kinase profiling service or perform the assay in-house if the platform is available.

-

Assay Principle: The assay typically involves measuring the ability of "Kibdelin B" to inhibit the activity of a large panel of purified, recombinant kinases. The activity is usually measured by quantifying the phosphorylation of a substrate peptide using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

-

Data Analysis: The results are typically presented as the percent inhibition of each kinase at a specific concentration of "Kibdelin B". Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

-

Follow-up: Validate significant off-target kinases in cellular assays to confirm their relevance.

Visualizations

Caption: Workflow for investigating potential off-target effects.

Caption: On-target vs. off-target signaling pathways.

This technical support center provides a foundational framework for addressing the complexities of off-target effects. For specific inquiries regarding your unique experimental system and novel inhibitor, please consult relevant literature and consider collaborating with experts in chemical biology and proteomics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

Strategies to mitigate Kibdelin B cytotoxicity in non-cancerous cell lines

Welcome to the technical support center for Kibdelin B. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Kibdelin B in non-cancerous cell lines during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous control cell lines upon treatment with Kibdelin B. Is this expected?

A1: Yes, some level of off-target cytotoxicity in non-cancerous cell lines can be a known characteristic of potent cytotoxic agents like Kibdelin B. The primary mechanism of Kibdelin B involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication. While this is effective in halting the proliferation of rapidly dividing cancer cells, it can also impact normal proliferating cells. The degree of cytotoxicity can vary depending on the cell type, its proliferation rate, and its metabolic activity.

Q2: What are the general strategies to reduce Kibdelin B-induced cytotoxicity in normal cells without compromising its anti-cancer efficacy?

A2: Several strategies can be employed to selectively protect non-cancerous cells from the cytotoxic effects of Kibdelin B. These include:

-

Induction of temporary cell cycle arrest: Pre-treatment with agents that induce a temporary G1 arrest in normal cells can render them less susceptible to S-phase specific agents like Kibdelin B.[1][2]

-

Use of cytoprotective agents: Co-administration with compounds that can neutralize reactive oxygen species (ROS) or otherwise inhibit apoptotic pathways selectively in normal cells.

-

Dose optimization and scheduling: Modifying the concentration and duration of Kibdelin B exposure can help find a therapeutic window that is effective against cancer cells while minimizing damage to normal cells.

-

Targeting drug efflux mechanisms: If cancer cells have altered drug efflux pump activity compared to normal cells, this can be exploited. However, this is a more complex strategy requiring detailed characterization of the cell lines.

Q3: Can we use a caspase inhibitor to mitigate the apoptosis induced by Kibdelin B in our normal cell lines?

A3: Yes, using a pan-caspase inhibitor, such as Z-VAD-FMK, can be a viable strategy to reduce apoptotic cell death.[2] Kibdelin B, through its action on topoisomerase II, is expected to induce the intrinsic apoptotic pathway. A caspase inhibitor would act downstream to block the execution of apoptosis. It is crucial to ensure that the cancer cell line being used does not overexpress efflux pumps that could remove the caspase inhibitor, rendering it ineffective.[2]

Q4: What concentration of a cytoprotective agent should we start with?

A4: The optimal concentration of a cytoprotective agent should be determined empirically for each cell line. We recommend starting with a dose-response experiment where the non-cancerous cell line is treated with a range of concentrations of the cytoprotective agent in the presence of a fixed, cytotoxic concentration of Kibdelin B. A good starting point for many antioxidants is in the low micromolar range. Always include a control where the cytoprotective agent is used alone to assess its own potential cytotoxicity.

Troubleshooting Guides

Issue 1: Excessive cytotoxicity in non-cancerous cells even at low concentrations of Kibdelin B.

-

Possible Cause 1: High sensitivity of the specific non-cancerous cell line.

-

Troubleshooting Step: Perform a more granular dose-response curve for Kibdelin B on the non-cancerous cell line to determine the precise IC50 value. Consider using a less sensitive non-cancerous cell line if appropriate for the experimental model.

-

-

Possible Cause 2: Sub-optimal cell culture conditions leading to increased stress and sensitivity.

-

Troubleshooting Step: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Review and optimize cell culture medium, serum concentration, and incubation conditions.

-

-

Possible Cause 3: Error in Kibdelin B concentration calculation or dilution.

-

Troubleshooting Step: Prepare a fresh stock solution of Kibdelin B and verify the concentration. Use calibrated pipettes for all dilutions.

-

Logical Troubleshooting Flow for Excessive Cytotoxicity

Caption: Troubleshooting workflow for high Kibdelin B cytotoxicity.

Issue 2: The cytoprotective agent is reducing Kibdelin B's efficacy against cancer cells.

-

Possible Cause 1: The cytoprotective mechanism is not specific to non-cancerous cells.

-

Troubleshooting Step: Investigate cytoprotective agents with mechanisms that exploit differences between normal and cancer cells (e.g., agents that require metabolic activation by enzymes present only in normal cells).

-

-